molecular formula C7H8N2O4 B13073773 5-(Oxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(Oxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13073773
M. Wt: 184.15 g/mol
InChI Key: YPQKMVSHINNJMT-UHFFFAOYSA-N
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Description

5-(Oxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1343828-03-4) is a high-value heterocyclic compound serving as a versatile building block in pharmaceutical research and organic synthesis. It features a 1,2,4-oxadiazole ring, a well-known bioisostere for carboxyl and amide groups, which is widely utilized to enhance the pharmacokinetic properties of drug candidates . The molecule is of significant interest for constructing novel compounds with potential biological activities. The 1,2,4-oxadiazole scaffold is present in several pharmacologically active molecules and is the subject of ongoing research due to its broad spectrum of reported activities, which may include antibacterial, anticancer, anti-inflammatory, and antiviral effects . The oxolane (tetrahydrofuran) ring attached to the core structure adds complexity and can influence the molecule's conformation and binding interactions. With the molecular formula C7H8N2O4 and a molecular weight of 184.15 g/mol, this carboxylic acid-functionalized intermediate is ideal for further derivatization, such as forming amide linkages to create more complex molecular architectures . This product is intended for research applications and is strictly for laboratory use. It is not approved for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C7H8N2O4

Molecular Weight

184.15 g/mol

IUPAC Name

5-(oxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C7H8N2O4/c10-7(11)5-8-6(13-9-5)4-1-2-12-3-4/h4H,1-3H2,(H,10,11)

InChI Key

YPQKMVSHINNJMT-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C2=NC(=NO2)C(=O)O

Origin of Product

United States

Preparation Methods

Classical Three-Step Preparation Method

A widely recognized approach to synthesize 3,5-disubstituted 1,2,4-oxadiazoles, which includes compounds structurally related to 5-(Oxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid, involves:

  • Generation of Amidoxime : Typically prepared in situ from the corresponding nitrile by reaction with hydroxylamine.
  • Activation of Carboxylic Acid : Using coupling agents such as N,N′-carbonyldiimidazole (CDI) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form reactive intermediates.
  • Cyclodehydration : Heating the O-acylated amidoxime intermediate to induce ring closure forming the 1,2,4-oxadiazole ring.

This method benefits from relatively mild conditions and good yields, with cyclodehydration typically performed at temperatures above 100 °C for several hours. Microwave-assisted synthesis has also been applied to accelerate this step and improve yields.

One-Pot Parallel Synthesis Using Amidoximes and Carboxylic Acids

A notable procedure involves a one-pot synthesis where amidoximes and carboxylic acids are combined in the presence of coupling agents such as EDC and HOAt (1-Hydroxy-7-azabenzotriazole) in an organic solvent like DMF (dimethylformamide). After stirring at room temperature to form the O-acylated intermediate, cyclodehydration is induced by heating (e.g., 100 °C for 3 hours). The product is then extracted and purified. This method is efficient for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles and can be adapted for oxolane-substituted derivatives.

Use of N,N′-Carbonyldiimidazole (CDI) Activation

CDI is frequently used to activate carboxylic acids in situ, facilitating the formation of O-acylamidoximes without isolating intermediates. This activation allows the subsequent cyclodehydration step to proceed smoothly under heating (e.g., 120 °C for 4 hours), yielding the oxadiazole product. This approach is advantageous due to its simplicity and the avoidance of isolating unstable intermediates. It has been successfully applied to synthesize various 1,2,4-oxadiazole derivatives, including those with complex substituents.

Tandem and One-Pot Synthetic Approaches with Alternative Activation

Recent advances include:

  • Vilsmeier Reagent Activation : Activation of carboxylic acid groups using Vilsmeier reagents to facilitate amidoxime cyclization in one pot, yielding 3,5-disubstituted oxadiazoles with yields ranging from 61% to 93%.
  • Gem-Dibromomethylarenes with Amidoximes : A two-component reaction yielding diaryl-substituted oxadiazoles with high yields (~90%), though with longer reaction times and complex purification.
  • Superacid-Catalyzed Tandem Reactions : Using triflic acid (TfOH) to promote tandem reactions between nitroalkenes, arenes, and nitriles to form oxadiazoles rapidly (10 minutes) with excellent yields (~90%), though requiring acid-resistant substrates.

These methods offer alternative routes depending on substrate availability and desired reaction conditions.

Specific Considerations for 5-(Oxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic Acid

The oxolane ring (tetrahydrofuran) at the 5-position can be introduced by using a precursor such as 3-substituted oxolane carboxylic acid or its derivatives. For example, the synthesis of 5-(3-methoxyoxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves:

  • Preparation of the oxolane-substituted carboxylic acid intermediate.
  • Reaction with the amidoxime under the described coupling and cyclodehydration conditions.
  • Purification to obtain the target compound with the oxolane substituent intact.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield Range Advantages Limitations
Classical 3-step (Amidoxime + CDI activation) Amidoxime, CDI, DMF Heating >100 °C, 3–4 h 50–70% Simple, mild, no isolation of intermediates Moderate yield, heating required
One-pot EDC/HOAt coupling Amidoxime, Carboxylic acid, EDC, HOAt, DMF Room temp 24 h + heating 100 °C 3 h 60–85% Efficient, scalable, parallel synthesis Requires coupling agents, longer reaction time
Vilsmeier reagent activation Amidoxime, Carboxylic acid, Vilsmeier reagent Room temp to heating 61–93% High yield, one-pot Sensitive reagents, moderate complexity
Gem-dibromomethylarenes + Amidoximes Gem-dibromomethylarenes, Amidoximes Reflux, long time ~90% High yield, diverse substrates Long reaction time, complex purification
Superacid-catalyzed tandem reaction Nitroalkenes, Arenes, Nitriles, TfOH 10 min, room temp ~90% Very fast, high yield Requires acid-resistant substrates

Research Findings and Optimization Notes

  • The use of CDI for in situ activation is favored for its operational simplicity and avoidance of isolating unstable intermediates.
  • Microwave-assisted cyclodehydration can reduce reaction times and improve yields.
  • Coupling agents like EDC and HOAt improve reaction efficiency but require careful handling and purification.
  • The choice of solvent (commonly DMF) and temperature control is critical to optimize yield and purity.
  • The presence of the oxolane substituent requires mild conditions to prevent ring opening or degradation.

Chemical Reactions Analysis

Types of Reactions: 5-(Oxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxadiazoles.

Scientific Research Applications

Chemistry: In chemistry, 5-(Oxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.

Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. They may serve as lead compounds for the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, 5-(Oxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 5-(Oxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 5-(oxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can be contextualized against related 1,2,4-oxadiazole-3-carboxylic acid derivatives (Table 1). Key differences lie in the substituents at the 5-position of the oxadiazole ring, which modulate electronic, steric, and pharmacological profiles.

Table 1. Comparison of 1,2,4-Oxadiazole-3-carboxylic Acid Derivatives

Compound Name Substituent at 5-Position Molecular Formula Key Properties/Activities References
5-(Oxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid Oxolan-3-yl (tetrahydrofuran-3-yl) C₈H₈N₂O₅ Potential enhanced solubility due to cyclic ether; synthetic route inferred from esters .
5-(2-Ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid 2-Ethoxyphenyl C₁₁H₁₀N₂O₄ Reported yield: 94% via ester hydrolysis; used in β-amidomethyl vinyl sulfone synthesis .
5-(Pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid Pyridin-2-yl C₈H₅N₃O₃ Commercial availability; potential ligand for metal coordination or enzyme inhibition .
5-(3-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid 3-Chlorothiophen-2-yl C₇H₃ClN₂O₃S Halogen-substituted heteroaryl group may enhance electrophilic reactivity .
5-(tert-Butyl)-1,2,4-oxadiazole-3-carboxylic acid tert-Butyl C₇H₁₀N₂O₃ Bulky substituent likely reduces metabolic degradation; sodium salt available .
5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylic acid 3-(Trifluoromethyl)phenyl C₁₀H₅F₃N₂O₃ Electron-withdrawing CF₃ group increases acidity (pKa ~2.5); used in antiplasmodial studies .
5-(4-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid 4-Methoxyphenyl C₁₀H₈N₂O₄ Methoxy group enhances lipophilicity; exact mass: 220.0463 .

Key Structural and Functional Insights

Substituent Effects on Reactivity and Bioactivity :

  • Aryl vs. Heteroaryl Groups : Aryl substituents (e.g., ethoxyphenyl, methoxyphenyl) improve π-π stacking interactions with biological targets, as seen in DNA gyrase inhibitors . Heteroaryl groups (e.g., pyridinyl, thiophenyl) introduce hydrogen-bonding or metal-coordination capabilities .
  • Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in 5-[3-(trifluoromethyl)phenyl] derivatives enhances metabolic stability and target binding via hydrophobic interactions .
  • Steric Bulk : The tert-butyl group in 5-(tert-butyl) derivatives reduces enzymatic degradation, making it suitable for prolonged drug action .

Synthetic Pathways :

  • Most derivatives are synthesized via ester hydrolysis (e.g., using KOH/EtOH), yielding carboxylic acids with high purity .
  • Palladium-catalyzed cross-coupling (e.g., with tetrahydro-2H-pyran-4-yl zinc iodide) is employed for complex substitutions, as seen in compound 8b .

Biological Activities: Antimicrobial: 5-((4-(3,4-dichloro-5-methylpyrrole-2-carboxamido)phenyl)amino)-1,2,4-oxadiazole-3-carboxylic acid inhibits E. coli DNA gyrase (IC₅₀ = 1.2 µM) . Antiplasmodial: Trifluoromethyl-substituted derivatives exhibit multi-stage antiplasmodium activity, targeting parasitic enzymes .

Biological Activity

5-(Oxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, which is recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

The molecular formula of 5-(Oxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is C7H8N2O4C_7H_8N_2O_4 with a molecular weight of 184.15 g/mol. The structure features an oxadiazole ring fused with an oxolane moiety and a carboxylic acid group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC7H8N2O4
Molecular Weight184.15 g/mol
IUPAC Name5-(Oxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
CAS Number1343828-03-4

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with the oxadiazole structure showed effective inhibition against various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Properties

Several studies have explored the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 5-(Oxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The proposed mechanism includes the induction of apoptosis and inhibition of cell proliferation through modulation of specific signaling pathways.

Anti-inflammatory Effects

The anti-inflammatory activity of oxadiazole compounds has been documented in various studies. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic effects in conditions like arthritis and other inflammatory diseases.

The biological activity of 5-(Oxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in critical metabolic pathways.
  • Receptor Interaction : The oxadiazole ring can bind to receptors, altering their function and leading to downstream effects.
  • Formation of Hydrogen Bonds : The carboxylic acid group enhances binding affinity through hydrogen bonding with biological molecules.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds containing the oxadiazole ring exhibited minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics .

Anticancer Research

In a notable case study involving derivatives similar to 5-(Oxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid, researchers reported IC50 values indicating potent cytotoxicity against several cancer cell lines. For example:

Cell LineIC50 (µM)
MCF-712.5
A54915.0

These findings suggest that modifications in the chemical structure can enhance anticancer properties .

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